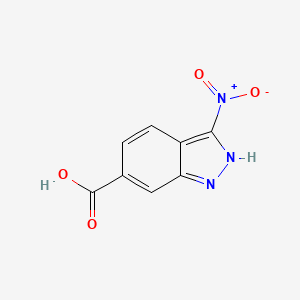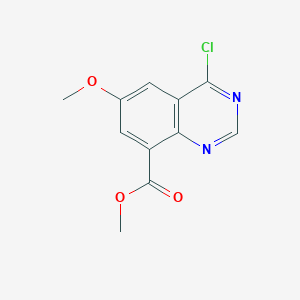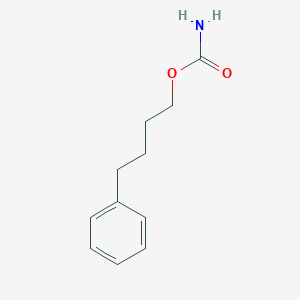
4-Phenylbutyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylbutyl carbamate is an organic compound belonging to the carbamate family. Carbamates are widely recognized for their stability and versatility in various chemical and biological applications. The compound is characterized by its phenyl group attached to a butyl chain, which is further linked to a carbamate moiety. This unique structure imparts specific chemical properties that make it valuable in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylbutyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutanol with carbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired carbamate with high purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a one-pot reaction of carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere, making it suitable for large-scale production . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbutyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include various substituted carbamates, amines, and aromatic compounds .
Scientific Research Applications
4-Phenylbutyl carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenylbutyl carbamate involves its interaction with specific molecular targets. The carbamate group can modulate inter- and intramolecular interactions with target enzymes or receptors. This modulation is often due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which imposes conformational restrictions . Additionally, the carbamate functionality participates in hydrogen bonding, enhancing its stability and biological activity .
Comparison with Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison: 4-Phenylbutyl carbamate is unique due to its specific structure, which includes a phenyl group attached to a butyl chain. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, compared to other carbamates like methyl or ethyl carbamate . The presence of the phenyl group also allows for additional functionalization through electrophilic aromatic substitution, making it more versatile in synthetic applications .
Properties
CAS No. |
91246-82-1 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-phenylbutyl carbamate |
InChI |
InChI=1S/C11H15NO2/c12-11(13)14-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,12,13) |
InChI Key |
UJWYDFJLWIHLOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


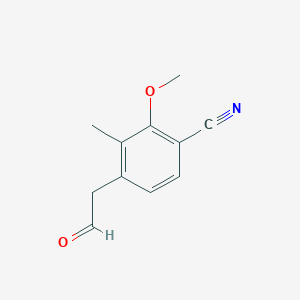

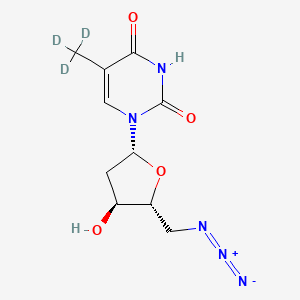
![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester](/img/structure/B13865620.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)
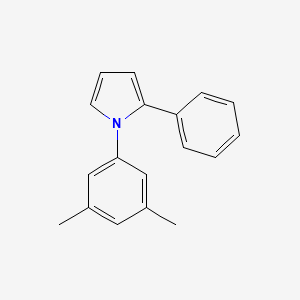
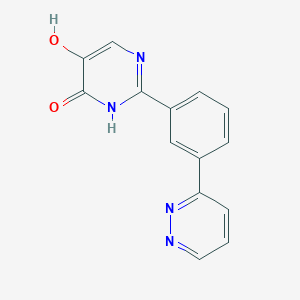
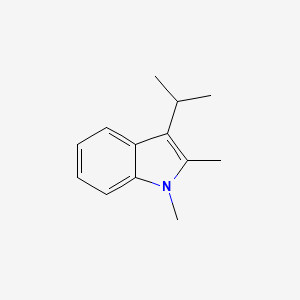
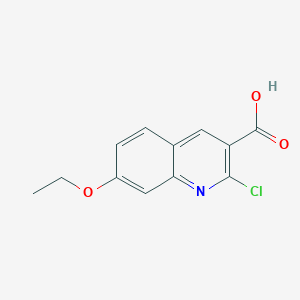
![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)
